molecular formula C24H32N4O4S B2547531 Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate CAS No. 1091132-59-0

Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate

Cat. No.: B2547531
CAS No.: 1091132-59-0
M. Wt: 472.6
InChI Key: QCLLZCVXUHYHRF-UHFFFAOYSA-N
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Description

Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a cyclohexylureido group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The cyclohexylureido group is introduced through a reaction with cyclohexyl isocyanate. The final step involves the esterification of the benzoic acid derivative with butanol under acidic conditions to form the butyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the esterification process. The use of catalysts and solvents that can be easily recycled would also be considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The cyclohexylureido group may enhance the compound’s binding affinity to its targets, while the benzoate ester can facilitate its cellular uptake. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

Butyl 4-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanamido)benzoate is unique due to the presence of the cyclohexylureido group, which can enhance its biological activity and specificity. Additionally, the combination of the thiazole ring and benzoate ester provides a versatile scaffold for further chemical modifications and applications .

Properties

IUPAC Name

butyl 4-[3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-2-3-15-32-22(30)17-9-11-19(12-10-17)25-21(29)14-13-20-16-33-24(27-20)28-23(31)26-18-7-5-4-6-8-18/h9-12,16,18H,2-8,13-15H2,1H3,(H,25,29)(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLLZCVXUHYHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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